molecular formula C11H11N5S B13360429 5-(1H-benzimidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

5-(1H-benzimidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13360429
M. Wt: 245.31 g/mol
InChI Key: VHRMBEAJQBWARN-UHFFFAOYSA-N
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Description

5-(1H-benzimidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that combines the structural features of benzimidazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-benzimidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of benzimidazole derivatives with triazole precursors. One common method includes the reaction of 1H-benzimidazole-1-ylmethyl chloride with 4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions . The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Catalysts and automated systems may be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

5-(1H-benzimidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(1H-benzimidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-benzimidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-benzimidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its combined benzimidazole and triazole rings, which confer a broad spectrum of biological activities. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H11N5S

Molecular Weight

245.31 g/mol

IUPAC Name

3-(benzimidazol-1-ylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H11N5S/c1-15-10(13-14-11(15)17)6-16-7-12-8-4-2-3-5-9(8)16/h2-5,7H,6H2,1H3,(H,14,17)

InChI Key

VHRMBEAJQBWARN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)CN2C=NC3=CC=CC=C32

Origin of Product

United States

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